Functional Antagonism of EGFR-Mediated Mitogenesis Without Agonist Activity
The blocked derivative of a-TGF (34-43), rat exhibits no intrinsic mitogenic activity but functions as an antagonist by preventing the mitogenic effects of both EGF and full-length TGF-α on fibroblasts [1]. In contrast, the native TGF-α ligand is a potent agonist that directly stimulates DNA synthesis and cell proliferation [2].
| Evidence Dimension | Mitogenic Activity / Antagonism |
|---|---|
| Target Compound Data | No mitogenic activity; prevents mitogenic effect of EGF and TGF-α |
| Comparator Or Baseline | Native TGF-α / EGF (Potent agonist of DNA synthesis and cell proliferation) |
| Quantified Difference | Functional switch from agonist to antagonist |
| Conditions | Fibroblast mitogenesis assays |
Why This Matters
This functional switch is essential for experimental designs requiring pathway blockade rather than activation, making the compound a unique tool for dissecting EGFR signaling.
- [1] Nestor JJ Jr, Newman SR, DeLustro B, Todaro GJ, Schreiber AB. A synthetic fragment of rat transforming growth factor alpha with receptor binding and antigenic properties. Biochem Biophys Res Commun. 1985 May 31;129(1):226-32. doi: 10.1016/0006-291x(85)91426-3. PMID: 2408618. View Source
- [2] Rutten MJ, Dempsey PJ, Solomon TE, Coffey RJ Jr. TGF-alpha is a potent mitogen for primary cultures of guinea pig gastric mucous epithelial cells. Am J Physiol. 1993 Aug;265(2 Pt 1):G361-9. doi: 10.1152/ajpgi.1993.265.2.G361. PMID: 8368318. View Source
